molecular formula C11H15N3OS B2470446 N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide CAS No. 1226454-31-4

N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide

Cat. No.: B2470446
CAS No.: 1226454-31-4
M. Wt: 237.32
InChI Key: KALLHCIAJLTTTD-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group attached to the acetamide nitrogen and a pyrimidin-4-ylthio moiety at the α-position.

Properties

IUPAC Name

N-cyclopentyl-2-pyrimidin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c15-10(14-9-3-1-2-4-9)7-16-11-5-6-12-8-13-11/h5-6,8-9H,1-4,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLHCIAJLTTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The pyrimidin-4-ylthio group can be introduced by reacting a pyrimidine derivative with a suitable thiol reagent under basic conditions.

    Acetamide Formation: The resulting thioether intermediate is then reacted with a cyclopentylamine derivative to form the final acetamide compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups, such as reducing the acetamide moiety to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from the reduction of the acetamide moiety.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting specific enzymes or receptors. It is investigated for its ability to modulate biological pathways involved in diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Features of Acetamide Derivatives

Compound Name N-Substituent α-Position Substituent Core Functional Group References
This compound Cyclopentyl Pyrimidin-4-ylthio (S-linked pyrimidine) Acetamide [2, 7]
N-Cyclopentyl-2-(4-oxochroman-3-yl)acetamide (3ak) Cyclopentyl 4-Oxochroman (oxygen-linked chromone) Acetamide [2]
N-Cyclohexyl-2-(4-oxochroman-3-yl)acetamide (3aj) Cyclohexyl 4-Oxochroman Acetamide [2]
Compound 5 () Cyclopentyl Phenoxy-linked purine derivative Acetamide [3]
N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (13) Phenethyl 3-Chloro-4-hydroxyphenyl Acetamide [9]

Key Observations :

  • N-Substituent: The cyclopentyl group offers moderate hydrophobicity and steric bulk compared to cyclohexyl (3aj vs. Phenethyl (as in compound 13) introduces aromaticity, enhancing enzyme interactions via π-π stacking .

Spectroscopic and Physical Data

Table 2: NMR and MS Data for Selected Compounds

Compound Name 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) HR-MS (Calc./Exp.) References
N-Cyclopentyl-2-(4-oxochroman-3-yl)acetamide (3ak) 1.50–1.70 (m, cyclopentyl CH2), 3.85 (s, CH2CO) 172.1 (C=O), 195.3 (chromone C=O) 316.1412 / 316.1408 [2]
N-Cyclohexyl-2-(4-oxochroman-3-yl)acetamide (3aj) 1.20–1.80 (m, cyclohexyl CH2), 3.80 (s, CH2CO) 171.9 (C=O), 195.5 (chromone C=O) 330.1568 / 330.1563 [2]
Compound 5 () 1.60–1.90 (m, cyclopentyl CH2), 4.30 (s, OCH2) 170.8 (C=O), 154.2 (purine C=O) 484.2021 / 484.2017 [3]

Key Observations :

  • The target compound’s pyrimidinylthio group would likely show distinct 1H-NMR signals for aromatic protons (δ 7.5–8.5 ppm) and a sulfur-linked CH2 (δ ~4.0 ppm), differing from the 4-oxochroman’s carbonyl (δ ~195 ppm in 13C-NMR) .
  • Cyclopentyl vs. cyclohexyl substitution minimally affects NMR shifts but alters molecular weight (e.g., 3ak vs. 3aj: Δm/z = 14.0156) .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to , involving sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides. Yields for such reactions range widely (21–95% in ), depending on substituent reactivity .
  • Cyclopentyl acetamides (e.g., compound 5) achieve high yields (95%), suggesting favorable steric and electronic conditions for N-alkylation .

Inferred Structure-Activity Relationships (SAR)

  • Phenethyl (compound 13) enhances enzyme inhibition via aromatic interactions .
  • α-Substituent Effects : The pyrimidinylthio group’s sulfur atom may improve binding affinity through hydrogen bonding or nucleophilic interactions, contrasting with oxygen-based substituents (e.g., 4-oxochroman in 3ak) .
  • Synthetic Feasibility : Bulky substituents (e.g., purine in compound 5) reduce yields, whereas cyclopentyl and simpler aryl groups improve synthetic efficiency .

Biological Activity

N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

This compound exhibits several biological activities, primarily through interactions with various molecular targets:

  • Antimicrobial Activity : Exhibits potential against bacterial and fungal strains.
  • Anticancer Properties : Shown to induce apoptosis in tumor cells by inhibiting key kinases such as CDK4/cyclin D1 and ARK5, which are involved in cell cycle regulation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The unique combination of the cyclopentyl group and the pyrimidin-4-ylthio moiety contributes to the compound's distinct biological properties. Modifications in the structure can significantly influence its activity:

ModificationEffect on Activity
Alkyl substituents on the acetamideEnhanced bioactivity as GPCR ligands and kinase inhibitors
Variations in the pyrimidine ringAltered potency against specific cancer cell lines

Anticancer Activity

In a study analyzing various pyrimidine derivatives, this compound demonstrated notable cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

Research has indicated that this compound exhibits significant antimicrobial properties. A series of tests against common pathogens revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of Thioether Linkage : Reacting a pyrimidine derivative with a suitable thiol reagent under basic conditions.
  • Acetamide Formation : The thioether intermediate is then reacted with cyclopentylamine to yield the final product.

This multi-step synthesis allows for variations that can enhance biological activity or modify pharmacokinetic properties .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-thioether core. A common approach includes:

Thiolation: Reacting pyrimidin-4-ylthiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in ethanol) to form the thioether bond .

Cyclopentyl Group Introduction: Using N-cyclopentylamine in a nucleophilic substitution or acylation reaction.

Purification: Column chromatography or recrystallization to achieve >95% purity.

Key Considerations:

  • Temperature control (60–80°C) minimizes side reactions like oxidation of the thioether group .
  • Solvent choice (e.g., DMF or toluene) affects reaction kinetics and yield .

How is the compound characterized structurally?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 1.5–2.0 ppm (cyclopentyl protons) and δ 8.0–8.5 ppm (pyrimidine aromatic protons) .
    • 13C NMR: Carbonyl (C=O) signals near 170 ppm and pyrimidine carbons at 150–160 ppm .
  • Mass Spectrometry (MS): Molecular ion [M+H]+ matches the theoretical molecular weight (e.g., 279.37 g/mol for C14H18N4OS) .
  • X-ray Crystallography: Resolves bond angles and dihedral angles between the pyrimidine and cyclopentyl groups .

What preliminary biological activities have been reported?

Methodological Answer:
Initial screening often focuses on:

  • Enzyme Inhibition: Assays against kinases or proteases (IC50 values in µM range) .
  • Antimicrobial Activity: MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) .

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